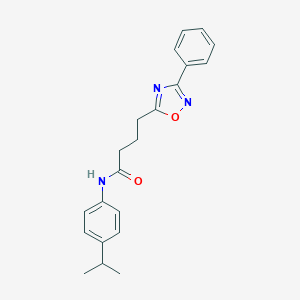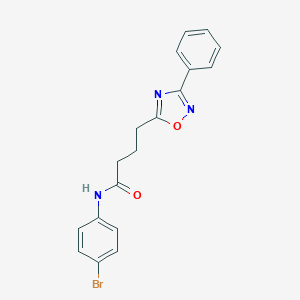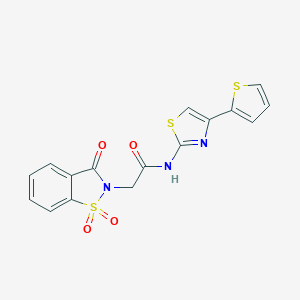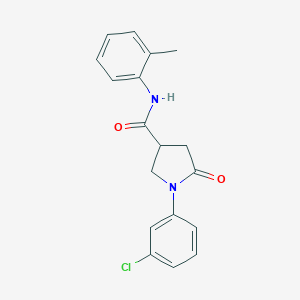![molecular formula C20H12Cl2N2O4S B277274 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as DBDPE and is a member of the benzisothiazole family of compounds. The chemical structure of DBDPE is shown below.
作用機序
The mechanism of action of DBDPE as a flame retardant is not fully understood. However, it is believed that DBDPE works by releasing free radicals when exposed to heat, which then react with the flame to inhibit combustion. The exact mechanism of action as an anti-corrosion agent and catalyst is also not fully understood and requires further investigation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DBDPE. However, studies have shown that DBDPE is not toxic to humans or animals at low concentrations. It is important to note that the safety of DBDPE at higher concentrations has not been thoroughly investigated and requires further research.
実験室実験の利点と制限
One of the main advantages of using DBDPE in lab experiments is its high purity and yield. DBDPE is also relatively easy to synthesize using a variety of methods. However, one of the limitations of using DBDPE in lab experiments is the limited information available on its biochemical and physiological effects.
将来の方向性
There are several future directions for research on DBDPE. One area of research is in the development of new flame retardants based on the structure of DBDPE. Another area of research is in the investigation of the biochemical and physiological effects of DBDPE at higher concentrations. Additionally, there is potential for DBDPE to be used as a catalyst for various chemical reactions, and further research in this area is warranted.
合成法
DBDPE can be synthesized using a variety of methods, including the reaction of 3-aminophenyl 2,4-dichlorobenzoate with 1,1-dioxide-1,2-benzisothiazole. Other methods of synthesis include the reaction of 3-aminophenyl 2,4-dichlorobenzoate with thionyl chloride followed by the reaction with 1,1-dioxide-1,2-benzisothiazole. The yield of DBDPE using these methods is typically high, and the purity of the compound can be easily verified using analytical techniques such as HPLC and NMR.
科学的研究の応用
DBDPE has been extensively studied for its potential use in scientific research. One of the main areas of research is in the field of flame retardants. DBDPE has been shown to be an effective flame retardant for a variety of materials, including plastics, textiles, and electronics. Other areas of research include the use of DBDPE as an anti-corrosion agent and as a catalyst for various chemical reactions.
特性
製品名 |
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate |
|---|---|
分子式 |
C20H12Cl2N2O4S |
分子量 |
447.3 g/mol |
IUPAC名 |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H12Cl2N2O4S/c21-12-8-9-15(17(22)10-12)20(25)28-14-5-3-4-13(11-14)23-19-16-6-1-2-7-18(16)29(26,27)24-19/h1-11H,(H,23,24) |
InChIキー |
RYCHBVUDIBECHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B277198.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)

![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)

